N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine
Description
N-[(2-Bromophenyl)methyl]-1-methylpiperidin-4-amine is a piperidine derivative with a 2-bromobenzyl substituent attached to the 4-amino position of the heterocycle. Its molecular formula is C₁₄H₁₉BrN₂ (molecular weight: 295.22 g/mol). The compound is characterized by a tertiary amine at the piperidine’s 4-position and a methyl group at the 1-position. The 2-bromophenyl moiety introduces steric bulk and electronic effects due to bromine’s polarizability and mild electron-withdrawing nature.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWMCLVRNCHXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine typically involves the reaction of 2-bromobenzyl chloride with 1-methylpiperidin-4-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group can enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine
- Molecular Formula : C₁₄H₁₉FN₂
- Molecular Weight : 234.32 g/mol
- Key Differences : The 4-fluorophenyl group replaces 2-bromophenyl. Fluorine’s smaller size and higher electronegativity reduce steric hindrance and alter electronic interactions compared to bromine. This analog is utilized in the synthesis of pimavanserin , a drug for Parkinson’s disease psychosis .
1-Benzyl-N-[(2-Nitrophenyl)methyl]piperidin-4-amine
Modifications to the Piperidine Core
N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine
- Molecular Formula : C₁₈H₂₉ClN₂
- Molecular Weight : 308.9 g/mol
- Key Differences: A chlorophenyl group is attached via a branched pentyl chain.
(4E)-N-[(2-Bromophenyl)methoxy]-1,3-dimethyl-2,6-diphenylpiperidin-4-imine
- Molecular Formula : C₂₇H₂₇BrN₂O
- Molecular Weight : 483.43 g/mol
- Key Differences : The 2-bromophenyl group is linked via an ether (methoxy) rather than a methyleneamine. The piperidine core is fully substituted with methyl and phenyl groups, creating a rigid, planar structure. This compound’s 2,6-diarylpiperidine core is associated with biological activity in anticancer and antimicrobial research .
Direct Aromatic Substitution on Piperidine
1-Methyl-N-(4-nitrophenyl)piperidin-4-amine
- Molecular Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 235.28 g/mol
- Key Differences: A nitro group is directly attached to the piperidine’s 4-amino position.
Physicochemical and Functional Comparisons
Research Implications and Trends
- Electronic Effects : Bromine’s polarizability may enhance binding to hydrophobic pockets in proteins, whereas fluorine’s electronegativity favors hydrogen bonding. Nitro groups reduce basicity, affecting protonation states in physiological environments .
- Steric Considerations : Bulkier substituents (e.g., 2-bromophenyl vs. 4-fluorophenyl) influence conformational flexibility and target selectivity .
- Drug Development : Analogs like N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine highlight the piperidine scaffold’s utility in central nervous system (CNS) drug design .
Biological Activity
N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 269.18 g/mol
The compound features a bromine atom attached to a phenyl ring, which is linked to a piperidine ring that contains a methyl substitution at the nitrogen atom. This unique arrangement may influence its biological interactions and pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Bromination of the phenyl group.
- Methylation of the piperidine nitrogen.
- Purification through recrystallization or chromatography.
Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for maximizing yield and purity.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound's interactions with various biological targets are under investigation, and preliminary studies suggest potential therapeutic applications.
Antimicrobial Activity
In vitro studies have shown that compounds with similar piperidine structures can exhibit antimicrobial effects. The presence of the bromine atom may enhance these interactions with microbial targets, although specific data on this compound are still emerging.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Research indicates that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related compounds have demonstrated their ability to enhance caspase activity, leading to increased apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-bromophenyl)methyl]-1-methylpiperidin-4-amine | CHBrN | Different bromine substitution position; potential variations in activity |
| 1-(2-Bromophenyl)methylpiperidin-4-amine | CHBrN | Lacks methyl substitution at the nitrogen position; may affect biological interactions |
| 4-Piperidinamine, N-(2-(6-bromo)-phenyl)-N-methyl | CHBrClNO | Contains additional functional groups; could alter biological activity significantly |
This table highlights how variations in bromine substitution and additional functional groups can influence the biological properties of related compounds.
Case Studies and Research Findings
Recent studies have utilized molecular docking and molecular dynamics simulations to explore the binding affinities of this compound with various biological receptors. These studies suggest that this compound may interact favorably with targets involved in cancer progression and microbial resistance .
For example, one study reported that piperidine derivatives could effectively inhibit microtubule assembly at concentrations as low as 20 µM, indicating their potential as microtubule-destabilizing agents in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
